Cas no 29488-24-2 (2-Bromo-5-phenylthiophene)
2-Bromo-5-phenylthiophene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-phenylthiophene
- 2-Bromo-5-phenyl-thiophene
- Thiophene,2-bromo-5-phenyl-
- 2-Brom-5-phenyl-thiophen
- 2-phenyl-5-bromothiophene
- 5-Bromo-2-phenylthiophene
- Thiophene,2-bromo-5-phenyl
- Thiophene, 2-bromo-5-phenyl-
- 2-bromo-5-phenyl thiophene
- AK140036
- RVCTZBRMQZWVDA-UHFFFAOYSA-N
- SBB054413
- 2-bromo-5-phenylthiophene, AldrichCPR
- VT20117
- OR23151
- FCH1322519
- SY050779
- AX8012569
- AB0040920
- J-508419
- MFCD00159575
- FT-0611503
- AKOS007930822
- DTXSID60379981
- A21850
- EN300-212847
- B3663
- SCHEMBL1773393
- 29488-24-2
- TS-00706
- CS-0012671
- DTXCID40331007
-
- MDL: MFCD00159575
- Inchi: 1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H
- InChI Key: RVCTZBRMQZWVDA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C=CC=CC=2)S1
Computed Properties
- Exact Mass: 237.94500
- Monoisotopic Mass: 237.945
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- XLogP3: 4.3
Experimental Properties
- Color/Form: No data available
- Density: 1.490
- Melting Point: 83.0 to 87.0 deg-C
- Boiling Point: 289 ºC
- Flash Point: 129 ºC
- Refractive Index: 1.628
- PSA: 28.24000
- LogP: 4.17760
2-Bromo-5-phenylthiophene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN 2811
- Hazard Category Code: 20/21/22-36/37/38-41-25
- Safety Instruction: S22; S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2-Bromo-5-phenylthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-5-phenylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169003622-5g |
2-Bromo-5-phenylthiophene |
29488-24-2 | 95% | 5g |
$374.50 | 2023-09-02 | |
| Alichem | A169003622-10g |
2-Bromo-5-phenylthiophene |
29488-24-2 | 95% | 10g |
$582.40 | 2023-09-02 | |
| Alichem | A169003622-25g |
2-Bromo-5-phenylthiophene |
29488-24-2 | 95% | 25g |
$1225.00 | 2023-09-02 | |
| Fluorochem | 067355-250mg |
2-Bromo-5-phenylthiophene |
29488-24-2 | 97% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 067355-1g |
2-Bromo-5-phenylthiophene |
29488-24-2 | 97% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 067355-5g |
2-Bromo-5-phenylthiophene |
29488-24-2 | 97% | 5g |
£67.00 | 2022-03-01 | |
| Fluorochem | 067355-10g |
2-Bromo-5-phenylthiophene |
29488-24-2 | 97% | 10g |
£120.00 | 2022-03-01 | |
| Chemenu | CM199108-1g |
2-Bromo-5-phenylthiophene |
29488-24-2 | 95% | 1g |
$102 | 2021-08-05 | |
| Chemenu | CM199108-5g |
2-Bromo-5-phenylthiophene |
29488-24-2 | 95% | 5g |
$327 | 2021-08-05 | |
| Chemenu | CM199108-10g |
2-Bromo-5-phenylthiophene |
29488-24-2 | 95% | 10g |
$524 | 2021-08-05 |
2-Bromo-5-phenylthiophene Suppliers
2-Bromo-5-phenylthiophene Related Literature
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Seiya Kobatake,Hiroyuki Imagawa,Hidenori Nakatani,Seiichiro Nakashima New J. Chem. 2009 33 1362
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Brandon E. Haines,Takahiro Kawakami,Keiko Kuwata,Kei Murakami,Kenichiro Itami,Djamaladdin G. Musaev Chem. Sci. 2017 8 988
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Daichi Kitagawa,Koki Tanaka,Seiya Kobatake J. Mater. Chem. C 2017 5 6210
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Carlos Vila,Massimo Giannerini,Valentín Hornillos,Martín Fa?anás-Mastral,Ben L. Feringa Chem. Sci. 2014 5 1361
Additional information on 2-Bromo-5-phenylthiophene
Professional Introduction to 2-Bromo-5-phenylthiophene (CAS No. 29488-24-2)
2-Bromo-5-phenylthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 29488-24-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene family, characterized by a sulfur-containing five-membered aromatic ring, which imparts unique electronic and photophysical properties. The presence of both bromine and phenyl substituents enhances its utility as a versatile building block in organic synthesis, particularly in the development of advanced materials and bioactive molecules.
The structural motif of 2-Bromo-5-phenylthiophene makes it an attractive scaffold for medicinal chemists due to its ability to serve as a precursor in the synthesis of complex pharmacophores. The bromine atom at the 2-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many FDA-approved drugs. The phenyl group at the 5-position contributes to steric and electronic modulation, influencing the compound’s solubility, metabolic stability, and binding affinity to biological targets.
In recent years, 2-Bromo-5-phenylthiophene has been extensively explored in the design of organic semiconductors and optoelectronic materials. Its conjugated π-system allows for efficient charge transport, making it a promising candidate for applications in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic devices. Advanced spectroscopic techniques have revealed that this compound exhibits strong fluorescence characteristics, which are valuable for bioimaging and sensing applications. Researchers have leveraged these properties to develop novel probes for cellular studies, demonstrating its potential in biomedical research.
Moreover, the pharmaceutical relevance of 2-Bromo-5-phenylthiophene has been underscored by its incorporation into several drug discovery campaigns targeting neurological and inflammatory disorders. Computational modeling studies have highlighted its binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in pain signaling and inflammation pathways. Preclinical trials have demonstrated that derivatives of this scaffold exhibit potent anti-inflammatory effects with improved selectivity over traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings position 2-Bromo-5-phenylthiophene as a cornerstone in the development of next-generation therapeutics.
The synthetic accessibility of 2-Bromo-5-phenylthiophene further amplifies its industrial significance. Modern synthetic methodologies have enabled scalable production processes that maintain high purity standards, ensuring reliability for both academic research and commercial applications. Catalytic hydrogenation and palladium-catalyzed reactions have been optimized to yield this compound with minimal byproducts, aligning with green chemistry principles. Such advancements underscore the compound’s role as a sustainable building block in fine chemical manufacturing.
Emerging research trends indicate that 2-Bromo-5-phenylthiophene is being integrated into innovative drug delivery systems. Nanotechnology-based platforms, such as polymeric nanoparticles and liposomes, have been engineered to encapsulate thiophene derivatives for targeted drug release. Preliminary studies suggest that formulations containing 2-Bromo-5-phenylthiophene exhibit enhanced bioavailability and reduced side effects compared to conventional formulations. This opens up new avenues for treating chronic diseases while minimizing systemic toxicity.
The versatility of 2-Bromo-5-phenylthiophene is further exemplified in its application as an intermediate in agrochemical synthesis. Researchers have developed thiophene-based herbicides and fungicides that leverage its structural features to achieve selective toxicity against pests without harming beneficial crops. Field trials have shown promising results in reducing crop losses while maintaining environmental safety standards. This dual utility highlights the compound’s broad applicability across multiple industries.
In conclusion, 2-Bromo-5-phenylthiophene (CAS No. 29488-24-2) represents a paradigm of interdisciplinary innovation, bridging pharmaceuticals, materials science, and agriculture through its multifaceted chemical properties. Ongoing research continues to uncover new applications for this compound, reinforcing its status as a cornerstone of modern chemical synthesis. As scientific understanding evolves, it is anticipated that 2-Bromo-5-phenylthiophene will remain at the forefront of molecular innovation, driving advancements with far-reaching implications.
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